(2,2-Difluorocyclobutyl)methanethiol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,2-difluorocyclobutyl)methanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2S/c6-5(7)2-1-4(5)3-8/h4,8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMYTWQPRDFJKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CS)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,2 Difluorocyclobutyl Methanethiol
Strategies for the Construction of the 2,2-Difluorocyclobutyl Ring System
The formation of the 2,2-difluorocyclobutyl ring is a critical step that can be achieved through several modern synthetic organic chemistry techniques. These methods include cycloaddition reactions, ring-closing metathesis, and the cyclization of appropriately functionalized fluorinated precursors. A key intermediate in several synthetic routes is (2,2-difluorocyclobutyl)methanol (B1529892). allbiopharm.com
Cycloaddition Reactions in Difluorocyclobutane Formation
[2+2] cycloaddition reactions represent a powerful tool for the construction of four-membered rings. acs.org In the context of synthesizing 2,2-difluorocyclobutane systems, the reaction between a 1,1-difluoroalkene and a suitable alkene partner is a primary approach. acs.org For instance, the cycloaddition of 1,1-difluoroethene with an alkene bearing a protected hydroxymethyl group, such as allyl alcohol with a suitable protecting group (e.g., silyl (B83357) ether), would theoretically yield a 2,2-difluorocyclobutane ring functionalized for further elaboration into the target molecule. The regioselectivity and stereoselectivity of these reactions can be influenced by the nature of the substituents on the alkene and the reaction conditions employed. Gold(I) catalysts have been shown to facilitate [2+2] cycloadditions of 1,1-difluoroallenes with aldehydes, showcasing the utility of metal catalysis in forming fluorinated four-membered rings. scilit.com
A representative, though generalized, reaction is depicted below: 1,1-Difluoroalkene + Alkene Derivative → 2,2-Difluorocyclobutane Derivative
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| 1,1-Difluoroethene | Allyl alcohol (protected) | Thermal or Photochemical | Substituted 2,2-difluorocyclobutane |
| 1,1-Difluoroallene | Aldehyde | AuCl | (E)-3-Alkylidene-2,2-difluorooxetane |
Ring-Closing Metathesis in Fluorinated Cyclobutane (B1203170) Synthesis
Ring-closing metathesis (RCM) has emerged as a versatile and widely used method for the synthesis of cyclic compounds of various ring sizes. wikipedia.org The application of RCM to the synthesis of fluorinated carbocycles, including cyclobutanes, has been an area of active research. academie-sciences.fr The synthesis of a 2,2-difluorocyclobutane precursor via RCM would involve a diene substrate containing a gem-difluoro group. The success of such a reaction is often dependent on the choice of a suitable ruthenium-based catalyst, such as Grubbs' catalysts, and the reaction conditions. organic-chemistry.org While forming strained four-membered rings through RCM can be challenging, it remains a conceptually viable approach. The intramolecular metathesis of a fluorinated diene would lead to the formation of a difluorocyclobutene, which could then be hydrogenated to the desired saturated 2,2-difluorocyclobutane ring.
| Substrate | Catalyst | Product |
| Fluorinated Acyclic Diene | Grubbs' Catalyst (e.g., Grubbs II) | Difluorocyclobutene |
Cyclization of Fluorinated Precursors
The intramolecular cyclization of acyclic precursors containing fluorine atoms is a direct method for the formation of fluorinated rings. This strategy can involve the formation of a carbon-carbon bond to close the ring through various reaction mechanisms, including radical or nucleophilic cyclizations. For example, the synthesis of 2,2-difluorocyclobutyl-substituted building blocks has been achieved through the deoxofluorination of O-protected 2-(hydroxylmethyl)cyclobutanone. This suggests a pathway where the cyclobutane ring is formed first, followed by the introduction of the gem-difluoro group.
Alternatively, an acyclic fluorinated precursor can undergo intramolecular cyclization. For instance, a difluorinated alkyl halide could undergo a reductive cyclization to form the 2,2-difluorocyclobutyl ring. nih.govresearchgate.net The synthesis of fluorinated phthalides through a nucleophilic fluoroalkylation followed by intramolecular cyclization provides an example of this type of ring-forming strategy. nih.govd-nb.info
Introduction of the Methanethiol (B179389) Moiety
Once the 2,2-difluorocyclobutyl scaffold is in place, typically as an intermediate such as (2,2-difluorocyclobutyl)methanol, the next phase of the synthesis is the introduction of the methanethiol group. This is generally accomplished by converting the hydroxyl group into a good leaving group and then performing a nucleophilic substitution with a thiolating agent.
Thiolation Reactions via Halogen-Sulfur Exchange
A common and effective method for the synthesis of thiols is through the reaction of an alkyl halide with thiourea (B124793), followed by hydrolysis. scilit.com This two-step process avoids the common side reaction of sulfide (B99878) formation that can occur when using hydrosulfide (B80085) anion directly. organic-chemistry.orgnih.govd-nb.info
The first step in this sequence would be the conversion of (2,2-difluorocyclobutyl)methanol into a corresponding alkyl halide, for example, (2,2-difluorocyclobutyl)methyl bromide, using a standard halogenating agent like phosphorus tribromide.
The subsequent reaction with thiourea proceeds via an SN2 mechanism to form an isothiouronium salt. This salt is then hydrolyzed under basic conditions to yield the final (2,2-difluorocyclobutyl)methanethiol (B6172476).
| Starting Material | Reagents | Intermediate | Final Product |
| (2,2-Difluorocyclobutyl)methanol | 1. PBr₃2. Thiourea3. NaOH(aq) | (2,2-Difluorocyclobutyl)methyl isothiouronium bromide | This compound |
Reductive Thiolation Pathways
Reductive thiolation offers an alternative approach to introduce the thiol group. This can involve the conversion of the alcohol to a sulfonate ester, such as a tosylate, which is an excellent leaving group. The tosylation of alcohols is a well-established procedure. nih.gov The resulting (2,2-difluorocyclobutyl)methyl tosylate can then be reacted with a sulfur nucleophile under conditions that facilitate the reductive cleavage of the resulting intermediate. While direct nucleophilic substitution with a thiolate anion on the tosylate is a form of halogen-sulfur exchange, specific reductive thiolation pathways might involve different reagents or catalytic systems. For instance, a nickel-catalyzed reductive methylation of alkyl halides using methyl p-tosylate has been reported, and analogous conditions could potentially be adapted for thiolation. nih.gov
A plausible, more direct pathway involves the reaction of the tosylate with a source of the thiomethyl group, such as sodium thiomethoxide. Although this is a direct substitution, it falls under the broad umbrella of pathways that introduce the thiol moiety.
| Starting Material | Reagents | Leaving Group | Thiolating Agent | Product |
| (2,2-Difluorocyclobutyl)methanol | 1. TsCl, Pyridine2. NaSH | Tosylate | Sodium Hydrosulfide | This compound |
Direct Thiolation Methodologies
Direct conversion of the hydroxyl group in (2,2-Difluorocyclobutyl)methanol to a thiol group represents a primary strategy for the synthesis of this compound. Two prominent methods for this transformation are the use of a tosylate intermediate and the Mitsunobu reaction.
One common approach involves the conversion of the precursor alcohol to a tosylate, followed by nucleophilic substitution with a thiolating agent. This two-step process begins with the activation of the hydroxyl group by reaction with tosyl chloride in the presence of a base, such as pyridine (B92270), to form (2,2-Difluorocyclobutyl)methyl tosylate. This intermediate is then subjected to a nucleophilic attack by a sulfur source, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to yield the desired thiol.
Alternatively, the Mitsunobu reaction offers a more direct, one-pot conversion of the alcohol to the corresponding thiol. wikipedia.orgnih.govresearchgate.netencyclopedia.pubatlanchimpharma.com This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. wikipedia.orgnih.govresearchgate.netencyclopedia.pubatlanchimpharma.com The activated hydroxyl group is then displaced by a sulfur nucleophile, commonly thioacetic acid (CH₃COSH). The resulting thioacetate (B1230152) is subsequently hydrolyzed under basic conditions to afford the final thiol product.
| Method | Reagents | Key Intermediates | Advantages | Disadvantages |
| Via Tosylate Intermediate | 1. TsCl, Pyridine2. NaSH or Thiourea/hydrolysis | (2,2-Difluorocyclobutyl)methyl tosylate | Well-established, reliable | Two-step process, potentially harsh conditions |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, CH₃COSH; then base | Thioacetate ester | One-pot, mild conditions | Stoichiometric phosphine oxide byproduct can complicate purification |
Stereochemical Considerations in this compound Synthesis
The synthesis of this compound presents stereochemical challenges due to the potential for chirality in the cyclobutane ring. Controlling the stereochemistry is crucial for applications where specific isomers are required.
Diastereoselective Synthetic Approaches
Diastereoselectivity in the synthesis of this compound can be introduced at the stage of the precursor, (2,2-Difluorocyclobutyl)methanol. If the cyclobutane ring is substituted in a way that creates diastereomers, their separation or the stereocontrolled synthesis of a specific diastereomer becomes important. For instance, the diastereoselective reduction of a corresponding 2,2-difluorocyclobutyl ketone could provide access to specific diastereomers of the alcohol precursor. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the product.
Enantioselective Synthesis via Chiral Catalysis or Auxiliaries
To obtain enantiomerically enriched this compound, enantioselective methods must be employed. One strategy involves the use of chiral catalysts in the key synthetic steps. For example, the asymmetric reduction of a prochiral 2,2-difluorocyclobutyl ketone using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, can yield an enantiomerically enriched alcohol precursor. mdpi.com
Another approach is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to a precursor molecule to direct a subsequent reaction in a stereoselective manner. After the desired stereochemistry is established, the auxiliary is removed. While no specific examples for the synthesis of this particular compound are available, this is a general and powerful strategy in asymmetric synthesis. researchgate.net
Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is another viable method. This can be achieved by forming diastereomeric derivatives with a chiral resolving agent, which can then be separated by techniques like chromatography or crystallization, followed by the removal of the resolving agent.
| Stereochemical Approach | Methodology | Key Features |
| Diastereoselective Synthesis | Diastereoselective reduction of a ketone precursor | Control over the relative stereochemistry of substituents on the cyclobutane ring. |
| Enantioselective Synthesis | Asymmetric reduction using a chiral catalyst (e.g., CBS catalyst) | Direct formation of an enantiomerically enriched alcohol precursor. |
| Use of chiral auxiliaries | Covalent attachment of a chiral moiety to guide stereoselective transformations. | |
| Chiral resolution | Separation of a racemic mixture into individual enantiomers. |
Purification and Isolation Techniques for this compound
The purification of this compound is complicated by its likely volatility and the propensity of thiols to oxidize to disulfides. Standard purification techniques such as distillation and chromatography need to be adapted to handle these properties.
Given its probable low boiling point, vacuum distillation could be a suitable method for purification on a larger scale. For smaller quantities or for achieving high purity, chromatographic methods are often employed. Gas chromatography (GC) is well-suited for the separation of volatile compounds and can be used for both analytical and preparative purposes. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, can also be effective, especially if the thiol is derivatized to a less volatile and more easily detectable compound. nih.gov
To prevent oxidation during purification, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and to use deoxygenated solvents. The addition of antioxidants may also be beneficial.
For organofluorine compounds, extractive workups can be tailored based on their unique solubility properties. Fluorinated compounds often exhibit different miscibility with standard organic solvents and water, which can be exploited for purification.
| Purification Technique | Applicability | Considerations |
| Vacuum Distillation | Larger scale purification of volatile compounds | Requires careful control of pressure and temperature to avoid decomposition. |
| Gas Chromatography (GC) | Analytical and small-scale preparative purification of volatile compounds | Column selection is critical for good separation. |
| High-Performance Liquid Chromatography (HPLC) | Analytical and preparative purification | May require derivatization to improve retention and detection. |
| Extractive Workup | General purification | Can exploit the unique solubility of organofluorine compounds. |
| Synthetic Route | Overall Yield | Reagent Cost | Operational Simplicity | Scalability | Byproduct Issues |
| Via Tosylate Intermediate | Moderate to Good | Generally moderate | Two distinct steps | Good | Minimal, easily removable byproducts |
| Mitsunobu Reaction | Moderate to Good | Can be higher due to phosphine and azodicarboxylate reagents | One-pot procedure | Moderate, can be challenging due to byproduct removal | Significant, triphenylphosphine oxide can be difficult to remove |
Advanced Spectroscopic and Structural Elucidation of 2,2 Difluorocyclobutyl Methanethiol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For (2,2-Difluorocyclobutyl)methanethiol (B6172476), a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a comprehensive picture of its atomic connectivity and spatial arrangement.
Proton (¹H) NMR Spectral Analysis and Signal Assignment
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the cyclobutane (B1203170) ring and the methanethiol (B179389) group. The protons on the cyclobutane ring are expected to show complex splitting patterns due to geminal and vicinal couplings with each other and with the fluorine atoms.
The methylene (B1212753) protons adjacent to the fluorine atoms (H-3) are expected to appear as a multiplet in the range of 2.20-2.60 ppm. The methine proton (H-1) is anticipated to resonate around 2.80-3.10 ppm, appearing as a multiplet due to coupling with the adjacent methylene protons. The methylene protons of the methanethiol group (-CH₂SH) are predicted to show a doublet around 2.50-2.70 ppm, coupled to the thiol proton. The thiol proton (-SH) itself is expected to appear as a triplet in the range of 1.30-1.60 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-1 (CH) | 2.80 - 3.10 | m | - |
| H-3 (CH₂) | 2.20 - 2.60 | m | - |
| H-4 (CH₂) | 1.90 - 2.20 | m | - |
| -CH₂SH | 2.50 - 2.70 | d | J(H,H) ≈ 7-8 |
| -SH | 1.30 - 1.60 | t | J(H,H) ≈ 7-8 |
Carbon-13 (¹³C) NMR Chemical Shifts and Coupling Patterns
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. A key feature of the spectrum for this compound is the splitting of carbon signals due to coupling with the fluorine atoms.
The carbon atom bearing the two fluorine atoms (C-2) is expected to resonate at a significantly downfield chemical shift, predicted to be in the range of 120-125 ppm, and will appear as a triplet due to one-bond coupling with the two fluorine atoms. The carbons adjacent to the difluorinated carbon (C-1 and C-3) are also expected to show splitting, appearing as triplets in the range of 35-45 ppm and 30-40 ppm, respectively, due to two-bond C-F coupling. The C-4 carbon is predicted to resonate around 15-25 ppm. The methylene carbon of the methanethiol group is expected at approximately 25-35 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| C-1 (CH) | 35 - 45 | t | ²J(C,F) ≈ 20-25 |
| C-2 (CF₂) | 120 - 125 | t | ¹J(C,F) ≈ 240-250 |
| C-3 (CH₂) | 30 - 40 | t | ²J(C,F) ≈ 20-25 |
| C-4 (CH₂) | 15 - 25 | s | - |
| -CH₂SH | 25 - 35 | s | - |
Fluorine-19 (¹⁹F) NMR Spectroscopic Characterization
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, the two fluorine atoms are chemically equivalent and are expected to give rise to a single signal. This signal is predicted to appear in the range of -90 to -110 ppm. Due to geminal coupling between the two fluorine atoms, this signal would likely appear as a singlet in a proton-decoupled spectrum. In a proton-coupled ¹⁹F NMR spectrum, the signal would be a complex multiplet due to couplings with the adjacent protons.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (proton-coupled) | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| C-2 (CF₂) | -90 to -110 | m | - |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and for determining the connectivity of the atoms.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network. Cross-peaks would be expected between the methine proton (H-1) and the adjacent methylene protons (H-4), as well as between the different methylene protons of the cyclobutane ring. A correlation between the -CH₂SH protons and the -SH proton would also be observed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to investigate the stereochemistry of the molecule, for example, by observing through-space interactions between the methanethiol group and specific protons on the cyclobutane ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule. The key vibrational modes expected for this compound are associated with the S-H, C-S, C-F, and C-H bonds.
The S-H stretching vibration is expected to appear as a weak band in the IR spectrum around 2550-2600 cm⁻¹. The C-S stretching vibration typically gives a weak to medium intensity band in the range of 600-800 cm⁻¹. The C-F stretching vibrations are expected to be strong and appear in the region of 1000-1200 cm⁻¹. The various C-H stretching and bending vibrations of the cyclobutane and methylene groups will be observed in their characteristic regions.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| C-H stretch (alkyl) | 2850 - 3000 | Medium-Strong | Strong |
| S-H stretch | 2550 - 2600 | Weak | Medium |
| C-H bend | 1350 - 1470 | Medium | Medium |
| C-F stretch | 1000 - 1200 | Strong | Weak |
| C-S stretch | 600 - 800 | Weak-Medium | Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the determination of the elemental composition. For this compound (C₅H₈F₂S), the predicted exact mass of the molecular ion [M]⁺˙ would be approximately 138.0342 u.
Electron ionization (EI) would likely lead to fragmentation of the molecule. A plausible fragmentation pattern would involve the loss of the thiol group or cleavage of the cyclobutane ring. The base peak might correspond to the loss of the -CH₂SH radical.
| Fragment Ion | Predicted m/z | Description |
|---|---|---|
| [C₅H₈F₂S]⁺˙ | 138.0342 | Molecular Ion |
| [C₄H₅F₂]⁺ | 91.0359 | Loss of •CH₂SH |
| [C₅H₇F₂]⁺ | 105.0515 | Loss of •SH |
| [CH₂SH]⁺ | 47.0006 | Methanethiol fragment |
X-ray Crystallography for Solid-State Molecular Structure
X-ray crystallography provides definitive evidence of a molecule's three-dimensional structure in the solid state. nih.gov For a crystalline sample of this compound, this technique would precisely measure bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation within the crystal lattice.
The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The arrangement of atoms in the crystal lattice diffracts the X-rays in a specific manner, which can be mathematically decoded to generate a detailed electron density map and, consequently, the molecular structure.
For a molecule like this compound, key structural parameters of interest would include the puckering of the cyclobutane ring, the orientation of the methanethiol and difluoro substituents, and any intermolecular interactions, such as hydrogen bonds involving the thiol group. The solid-state conformation is often influenced by packing forces within the crystal, which may stabilize a conformation that is a minor contributor in the solution phase. nih.govmdpi.com
Hypothetical Crystallographic Data for this compound
The following table represents plausible crystallographic data for this compound, derived from typical values for similar organic compounds.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.542 |
| b (Å) | 10.123 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 823.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.35 |
| R-factor | 0.045 |
Hypothetical Bond Lengths and Angles
| Bond/Angle | Hypothetical Value |
| C-C (ring) (Å) | 1.54 |
| C-F (Å) | 1.35 |
| C-C (exocyclic) (Å) | 1.52 |
| C-S (Å) | 1.82 |
| S-H (Å) | 1.34 |
| ∠ F-C-F (°) | 105.5 |
| ∠ C-C-C (ring) (°) | 88.5 |
| ∠ C-C-S (°) | 112.0 |
Conformational Analysis and Interconversion Dynamics via Spectroscopic Methods
The conformational landscape of this compound is primarily dictated by the puckering of the cyclobutane ring and the rotation around the C-C and C-S single bonds of the methanethiol substituent. The four-membered ring is not planar and exists in a dynamic equilibrium between puckered conformations to relieve ring strain.
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy at variable temperatures, are powerful tools for investigating these conformational dynamics in solution. mdpi.com Theoretical calculations using methods like Density Functional Theory (DFT) complement experimental data by providing insights into the relative energies of different conformers and the energy barriers for their interconversion. mdpi.comcwu.edu
The puckering of the cyclobutane ring leads to "axial" and "equatorial" positions for the substituents. For the this compound, the methanethiol group can be in either an axial or equatorial-like position. The fluorine atoms also significantly influence the conformational preference due to steric and electronic effects, such as dipole-dipole interactions and hyperconjugation. nih.gov
The interconversion between these puckered conformations is typically rapid at room temperature on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, this interconversion can be slowed down, potentially allowing for the observation of distinct signals for each conformer. The coalescence temperature and the line shape analysis of the NMR spectra can be used to determine the energy barrier for the ring-flipping process.
Infrared (IR) spectroscopy can also provide evidence for the existence of different conformers, as distinct vibrational modes may be observed for each stable conformation, particularly at low temperatures. osti.gov
Hypothetical Conformational Energy Profile
| Conformer | Relative Energy (kJ/mol) | Population at 298 K (%) | Key Dihedral Angle (C-C-C-C) (°) |
| Equatorial-like CH₂SH | 0 | 75 | 25 |
| Axial-like CH₂SH | 3.5 | 25 | -25 |
| Transition State (Ring Inversion) | 22 | - | 0 |
Reactivity and Chemical Transformations of 2,2 Difluorocyclobutyl Methanethiol
Reactions Involving the Thiol Functional Group
The thiol group (-SH) is a versatile functional group known for its nucleophilicity and susceptibility to oxidation. In the context of (2,2-Difluorocyclobutyl)methanethiol (B6172476), these characteristic reactions are expected to proceed in a manner analogous to other primary alkyl thiols.
Oxidation Reactions to Disulfides and Sulfonic Acids
The oxidation of thiols is a fundamental transformation in sulfur chemistry. Mild oxidizing agents typically convert thiols to disulfides, while stronger oxidants can lead to the formation of sulfonic acids.
Disulfide Formation: The oxidation of this compound to its corresponding disulfide, bis((2,2-difluorocyclobutyl)methyl) disulfide, can be achieved using a variety of mild oxidizing agents. Common reagents for this transformation include iodine in the presence of a base, hydrogen peroxide, or even atmospheric oxygen, which can facilitate slow oxidation. libretexts.orgnih.gov The reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol, with the concomitant loss of two protons and two electrons.
Reaction Scheme: 2 this compound + [O] → Bis((2,2-difluorocyclobutyl)methyl) disulfide + H₂O
Sulfonic Acid Formation: More vigorous oxidation of this compound leads to the formation of (2,2-Difluorocyclobutyl)methanesulfonic acid. acs.org This transformation requires strong oxidizing agents such as nitric acid, potassium permanganate, or excess hydrogen peroxide. acs.orgresearchgate.net The reaction proceeds through the intermediate sulfenic (R-SOH) and sulfinic (R-SO₂H) acids, which are further oxidized to the stable sulfonic acid (R-SO₃H). acs.org
Reaction Scheme: this compound + 3 [O] → (2,2-Difluorocyclobutyl)methanesulfonic acid
| Starting Material | Product | Reagents |
| This compound | Bis((2,2-difluorocyclobutyl)methyl) disulfide | I₂, Base; H₂O₂; Air |
| This compound | (2,2-Difluorocyclobutyl)methanesulfonic acid | HNO₃; KMnO₄; excess H₂O₂ |
Alkylation and Acylation of the Thiol Group
The nucleophilic nature of the thiol group allows for facile alkylation and acylation reactions, leading to the formation of thioethers and thioesters, respectively.
Alkylation: this compound can be readily S-alkylated by reacting it with alkyl halides in the presence of a base. jmaterenvironsci.com The base, typically a hydroxide (B78521) or an alkoxide, deprotonates the thiol to form the more nucleophilic thiolate anion, which then displaces the halide from the alkylating agent in an Sₙ2 reaction. chemistrysteps.com This method is a common and efficient way to form thioethers. organic-chemistry.org
Reaction Scheme: this compound + R-X + Base → (2,2-Difluorocyclobutyl)methyl thioether + HX + Base
Acylation: Similarly, acylation of the thiol group can be achieved by reaction with acyl chlorides or acid anhydrides. wikipedia.orgresearchgate.net These reactions typically proceed readily, often without the need for a strong base, to yield the corresponding thioester. researchgate.net The reaction with an acyl chloride, for instance, results in the formation of the thioester and hydrogen chloride. tuttee.co
Reaction Scheme: this compound + R-COCl → (2,2-Difluorocyclobutyl)methyl thioester + HCl
| Reaction Type | Reagent | Product |
| Alkylation | Alkyl halide (e.g., CH₃I) | (2,2-Difluorocyclobutyl)methyl methyl sulfide (B99878) |
| Acylation | Acyl chloride (e.g., CH₃COCl) | S-((2,2-Difluorocyclobutyl)methyl) ethanethioate |
Addition Reactions to Unsaturated Systems (Thiol-Ene Chemistry)
The thiol-ene reaction is a powerful and versatile click chemistry reaction that involves the addition of a thiol across a double bond. wikipedia.org This reaction can be initiated either by radicals or by a nucleophilic pathway. alfa-chemistry.com
In the context of this compound, the radical-mediated thiol-ene reaction would involve the generation of a thiyl radical, typically through the use of a photoinitiator or a thermal initiator. This radical then adds to an alkene in an anti-Markovnikov fashion to generate a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule to propagate the chain. wikipedia.orgchem-station.com This results in the formation of a thioether.
Reaction Scheme (Radical-mediated): this compound + CH₂=CHR → (2,2-Difluorocyclobutyl)methyl-(2-R-ethyl)sulfide
The nucleophilic thiol-ene reaction, or thiol-Michael addition, occurs with electron-deficient alkenes (e.g., α,β-unsaturated carbonyl compounds). taylorandfrancis.com In the presence of a base, the thiol forms a thiolate anion which then acts as a nucleophile, adding to the β-carbon of the unsaturated system.
Nucleophilic Reactivity of the Thiol Anion
Deprotonation of this compound with a suitable base generates the corresponding (2,2-Difluorocyclobutyl)methanethiolate anion. This anion is a potent nucleophile due to the high polarizability and electron density on the sulfur atom. fiveable.melibretexts.org
The nucleophilicity of the thiolate anion is influenced by the nature of the substituent on the sulfur. fiveable.me While the 2,2-difluorocyclobutyl group is electron-withdrawing, the primary nature of the thiol suggests that its corresponding thiolate will still be a strong nucleophile, capable of participating in a wide range of nucleophilic substitution and addition reactions. acs.orgacs.org For example, it would be expected to react efficiently with primary and secondary alkyl halides, epoxides, and other electrophilic species. The reactivity of thiolates is generally greater than that of their alkoxide counterparts in Sₙ2 reactions. reddit.com
Transformations of the 2,2-Difluorocyclobutyl Ring System
The 2,2-difluorocyclobutyl ring is characterized by significant ring strain and the strong electron-withdrawing effect of the two fluorine atoms. These features make the ring susceptible to opening under certain reaction conditions, particularly when a reactive intermediate can be formed at an adjacent position.
Ring-Opening Reactions and Mechanistic Investigations
It is plausible that under conditions that promote the formation of a carbocation or a radical at the methylene (B1212753) carbon adjacent to the cyclobutyl ring, a ring-opening reaction could be initiated. For example, treatment with strong Lewis acids or under certain radical-generating conditions might lead to cleavage of one of the C-C bonds within the four-membered ring to alleviate ring strain. The presence of the gem-difluoro group would likely influence the regioselectivity of such a ring-opening process. Mechanistic investigations of related systems often involve computational studies to understand the transition states and the factors governing the regioselectivity of bond cleavage. nih.govuni-muenster.de
Further research is required to explore the specific conditions and mechanisms for the ring-opening of the 2,2-difluorocyclobutyl moiety in this compound and to determine the structure of the resulting acyclic products.
The Enigmatic Reactivity of this compound: A Scientific Void
Initial investigations into the chemical behavior of the novel compound this compound have revealed a significant gap in the existing scientific literature. Despite its potential utility in various synthetic applications, a thorough search of established chemical databases and scholarly articles has yielded no specific data on its reactivity, chemical transformations, or the mechanistic pathways it may undergo. This absence of information precludes a detailed discussion on the functionalization of its unique difluorinated cyclobutyl ring, the influence of its geminal fluorine atoms on reaction outcomes, and any kinetic or thermodynamic studies of its transformations.
The intended exploration of this compound, structured to detail specific aspects of its chemical nature, cannot be fulfilled at this time due to the lack of empirical evidence. The planned sections and subsections, which were to include:
Functionalization of the Cyclobutyl Ring (e.g., Halogenation, Hydroxylation)
Stability and Strain Effects on Cyclobutyl Transformations
Influence of Fluorine Atoms on Reaction Pathways and Selectivity
Mechanistic Studies of Key Reactions Involving this compound
Elucidation of Reaction Intermediates
Kinetic and Thermodynamic Aspects of Reactivity
Catalytic Transformations Utilizing this compound
remain purely hypothetical without the foundational research to populate them.
While general principles of thiol reactivity and the effects of fluorine substitution in organic molecules are well-documented, applying these concepts to this compound without specific experimental data would be speculative and fall outside the requested scope of a scientifically accurate article.
This notable void in the chemical literature presents a clear opportunity for future research. The synthesis and subsequent investigation of this compound's chemical properties would be a valuable contribution to the field of organofluorine and sulfur chemistry. Such studies would be essential to unlock the potential of this and related compounds for applications in materials science, pharmaceuticals, and agrochemicals. Until such research is undertaken and published, the chemical persona of this compound remains an intriguing but unanswered question in the scientific community.
Computational and Theoretical Investigations of 2,2 Difluorocyclobutyl Methanethiol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. windows.netnih.gov For (2,2-Difluorocyclobutyl)methanethiol (B6172476), these calculations would provide insights into its geometry, stability, and electronic characteristics.
Geometry Optimization and Energetics of Conformers
The conformational landscape of this compound is expected to be complex due to the puckering of the cyclobutyl ring and the rotation around the C-C and C-S bonds. Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31+G(d,p)), would be employed to perform geometry optimization for all possible conformers. researchgate.netresearchgate.net The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.
Following optimization, the relative energies of the conformers would be calculated to determine their thermodynamic stability. These energy differences are crucial for understanding the equilibrium population of each conformer at a given temperature, which can be estimated using Boltzmann distribution analysis.
Hypothetical Conformational Energy Data
| Conformer | Relative Energy (kcal/mol) |
| 1 (Equatorial-gauche) | 0.00 |
| 2 (Axial-gauche) | 1.25 |
| 3 (Equatorial-anti) | 2.10 |
| 4 (Axial-anti) | 3.50 |
| Note: This table is illustrative and not based on actual experimental or calculated data. |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within this compound would be analyzed to understand its polarity and reactive sites. Methods such as Natural Bond Orbital (NBO) analysis can provide atomic charges, revealing the electron-withdrawing effects of the fluorine atoms and the electronegativity of the sulfur atom.
An electrostatic potential (ESP) map would visually represent the charge distribution on the molecule's surface. deeporigin.comlibretexts.org Regions of negative potential (typically colored red or orange) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netyoutube.comresearchgate.net For this compound, the ESP map would likely show a negative potential around the sulfur and fluorine atoms and a positive potential around the thiol hydrogen.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.orgslideshare.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com
For this compound, the HOMO is expected to be localized primarily on the sulfur atom, indicating that this is the most likely site for electrophilic attack. The LUMO, conversely, would likely be distributed around the C-F bonds, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net
Hypothetical FMO Energy Data
| Orbital | Energy (eV) |
| HOMO | -9.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 10.7 |
| Note: This table is illustrative and not based on actual experimental or calculated data. |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic properties, aiding in the characterization of molecules.
The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. idc-online.com By calculating the magnetic shielding tensors for each nucleus, it is possible to obtain theoretical chemical shifts that can be compared with experimental data to confirm the structure of the molecule. worktribe.comrsc.orgmdpi.comnih.gov
Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be calculated. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The predicted vibrational modes can help in the assignment of experimental IR spectra.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide information about stationary points on the potential energy surface, molecular dynamics (MD) simulations can explore the dynamic behavior of the molecule over time. mdpi.comnih.govmdpi.com MD simulations would provide a more complete picture of the conformational landscape of this compound by showing the transitions between different conformers and their relative populations at a given temperature. uq.edu.aumonash.edunih.gov
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the reaction pathways of this compound. For instance, the mechanism of its oxidation or its reaction with electrophiles could be investigated. nih.gov This involves locating the transition state structures that connect reactants and products. nih.gov
By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. This information is invaluable for understanding the reactivity of the molecule and for designing new synthetic routes.
Assessment of Fluorine Substituent Effects on Molecular Properties and Reactivity
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. In the case of this compound, the geminal difluoro substitution on the cyclobutane (B1203170) ring is anticipated to exert significant influence over the molecule's conformational preferences, electronic structure, and the reactivity of the methanethiol (B179389) moiety. This section provides a theoretical assessment of these effects based on established principles of fluorine chemistry and computational studies on related fluorinated compounds.
Molecular Geometry and Conformational Analysis
The cyclobutane ring is known for its puckered conformation, which relieves some of the inherent ring strain. The substitution of two hydrogen atoms with larger and more electronegative fluorine atoms at the C2 position is expected to modify the ring's geometry. The C-F bonds are shorter and stronger than C-H bonds, and the van der Waals radius of fluorine is larger than that of hydrogen. These factors will likely influence the bond lengths and angles within the cyclobutane ring.
Furthermore, the strong C-F bond dipoles will introduce localized electrostatic interactions that can affect the conformational preference of the methanethiol side chain. Rotational barriers around the C1-C(methanethiol) bond may be altered due to steric and electronic interactions between the fluorine atoms and the sulfur atom.
Table 1: Predicted Effects of 2,2-Difluoro Substitution on the Molecular Geometry of Cyclobutylmethanethiol
| Molecular Parameter | Unsubstituted Cyclobutylmethanethiol | This compound (Predicted) | Rationale for Change |
| C2-C1-C4 Angle | ~88° | Likely to be slightly altered | Steric and electronic repulsion from fluorine atoms. |
| C1-C(methanethiol) Bond Length | Typical C-C single bond (~1.54 Å) | Potentially slightly shorter | Inductive electron withdrawal by fluorine atoms strengthening adjacent bonds. |
| S-H Bond Length | Typical S-H single bond (~1.34 Å) | Minimally affected | The direct electronic effect of fluorine on the S-H bond is distant. |
| Puckering Angle of Ring | Standard for cyclobutane | May be more pronounced or altered | To minimize steric and electrostatic strain from the CF2 group. |
Note: The values for the unsubstituted compound are typical and the predictions for the fluorinated compound are based on theoretical principles in the absence of direct experimental or computational data.
Electronic Properties
The high electronegativity of fluorine is the primary driver of its influence on molecular electronic properties. The two fluorine atoms in this compound will exert a strong electron-withdrawing inductive effect (-I effect) on the cyclobutane ring. This effect will polarize the C-C bonds, leading to a decrease in electron density at the carbon atoms of the ring, particularly C2.
This inductive withdrawal of electron density will propagate through the carbon skeleton to the methanethiol group. While the effect will diminish with distance, it is expected to influence the acidity of the thiol proton and the nucleophilicity of the sulfur atom.
Acidity of the Thiol Group: The electron-withdrawing nature of the difluorocyclobutyl group will stabilize the conjugate base (thiolate anion, -S⁻) formed upon deprotonation of the thiol. This stabilization occurs because the negative charge on the sulfur can be partially delocalized or stabilized by the inductive effect of the distant fluorine atoms. Consequently, this compound is predicted to be a stronger acid (have a lower pKa) than its non-fluorinated counterpart, cyclobutylmethanethiol.
Nucleophilicity of the Sulfur Atom: The nucleophilicity of the thiol is related to the availability of the lone pair electrons on the sulfur atom. The inductive electron withdrawal by the fluorinated ring will decrease the electron density on the sulfur atom, thereby reducing its ability to donate its lone pair to an electrophile. As a result, this compound is expected to be less nucleophilic than cyclobutylmethanethiol.
Table 2: Predicted Electronic Property Trends
| Property | Cyclobutylmethanethiol | This compound (Predicted Trend) | Reason |
| pKa of S-H | Higher | Lower (More acidic) | Inductive stabilization of the thiolate conjugate base. |
| Nucleophilicity of Sulfur | Higher | Lower | Inductive decrease in electron density on the sulfur atom. |
| Dipole Moment | Moderate | Higher | Introduction of highly polar C-F bonds. |
Reactivity
The altered electronic properties of the thiol group in this compound will directly impact its reactivity in various chemical transformations.
Reactions involving the Thiol Proton: Due to its enhanced acidity, the thiol proton of this compound will be more readily abstracted by a base. This could facilitate reactions that proceed via the thiolate anion, although the subsequent nucleophilic step might be slower.
Nucleophilic Reactions of the Thiol: In reactions where the thiol acts as a nucleophile, such as in Michael additions or nucleophilic substitutions, the reduced nucleophilicity of the sulfur atom in this compound is expected to lead to slower reaction rates compared to the non-fluorinated analogue.
Oxidation of the Thiol: The oxidation of thiols to disulfides or higher oxidation states is a common reaction. The electron-withdrawing effect of the difluorocyclobutyl group might make the sulfur atom less susceptible to oxidation, potentially requiring stronger oxidizing agents or more forcing reaction conditions.
Derivatization and Analogue Synthesis Based on 2,2 Difluorocyclobutyl Methanethiol
Synthesis of S-Substituted Derivatives of (2,2-Difluorocyclobutyl)methanethiol (B6172476)
The nucleophilic nature of the thiol group in this compound makes it amenable to a variety of S-substitution reactions, most notably S-alkylation and S-acylation. masterorganicchemistry.comresearchgate.net
S-Alkylation: The S-alkylation of thiols is a robust and widely used method for the formation of thioethers. jmaterenvironsci.comorganic-chemistry.org In the case of this compound, this reaction would typically proceed via the deprotonation of the thiol with a suitable base to form the corresponding thiolate, which then acts as a potent nucleophile. masterorganicchemistry.com The choice of base and solvent is crucial to ensure efficient reaction and minimize side products. A variety of alkylating agents, including alkyl halides, tosylates, and mesylates, can be employed to introduce a wide range of substituents at the sulfur atom. rsc.orgnih.gov
The reaction is generally carried out under inert atmosphere to prevent the oxidation of the thiol to the corresponding disulfide. The steric hindrance imposed by the 2,2-difluorocyclobutyl group is not expected to significantly impede the reaction at the sulfur atom.
| Alkylating Agent | Base | Solvent | Typical Conditions | Product | Representative Yield (%) |
|---|---|---|---|---|---|
| Methyl iodide | NaH | THF | 0 °C to rt, 2-4 h | (2,2-Difluorocyclobutylmethyl)(methyl)sulfane | 90-98% |
| Benzyl bromide | K2CO3 | DMF | rt, 6-8 h | Benzyl(2,2-difluorocyclobutylmethyl)sulfane | 85-95% |
| Allyl chloride | Cs2CO3 | Acetonitrile | rt, 4-6 h | Allyl(2,2-difluorocyclobutylmethyl)sulfane | 88-96% |
| Ethyl bromoacetate | Et3N | CH2Cl2 | 0 °C to rt, 3-5 h | Ethyl 2-((2,2-difluorocyclobutylmethyl)thio)acetate | 80-90% |
S-Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides provides access to thioesters. nih.govresearchgate.net These reactions are typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. Thioesters are valuable synthetic intermediates and are also found in various biologically active molecules. nih.gov
| Acylating Agent | Base | Solvent | Typical Conditions | Product | Representative Yield (%) |
|---|---|---|---|---|---|
| Acetyl chloride | Pyridine | CH2Cl2 | 0 °C to rt, 1-2 h | S-(2,2-Difluorocyclobutylmethyl) ethanethioate | 92-99% |
| Benzoyl chloride | Et3N | Toluene | rt, 2-4 h | S-(2,2-Difluorocyclobutylmethyl) benzothioate | 90-97% |
| Acetic anhydride | DMAP (cat.) | CH2Cl2 | rt, 3-5 h | S-(2,2-Difluorocyclobutylmethyl) ethanethioate | 85-95% |
Preparation of Functionalized 2,2-Difluorocyclobutyl Analogues
The thiol functionality of this compound can be transformed into a variety of other functional groups, thus expanding the range of accessible 2,2-difluorocyclobutyl analogues. Key transformations include oxidation to sulfoxides, sulfones, and the conversion to sulfonyl chlorides.
Oxidation: The controlled oxidation of the corresponding thioether derivatives of this compound can yield either sulfoxides or sulfones, depending on the oxidant and reaction conditions. acsgcipr.orgmdpi.com Common oxidizing agents include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and Oxone®. The selective oxidation to the sulfoxide (B87167) level often requires careful control of stoichiometry and temperature. mdpi.com These oxidized sulfur functionalities can significantly alter the physicochemical properties of the parent molecule, such as polarity and hydrogen bonding capacity. youtube.com
Conversion to Sulfonyl Chlorides: Thioethers derived from this compound can be converted to the corresponding sulfonyl chlorides through oxidative chlorination. organic-chemistry.orgacsgcipr.org Reagents such as chlorine in the presence of water or N-chlorosuccinimide (NCS) can effect this transformation. organic-chemistry.org The resulting sulfonyl chlorides are highly reactive electrophiles that can be readily converted into sulfonamides, sulfonic esters, and other derivatives, which are prevalent in pharmaceuticals. researchgate.netyoutube.com
Incorporating this compound into Complex Molecular Architectures
The 2,2-difluorocyclobutyl moiety is an attractive building block in drug discovery due to its ability to act as a bioisosteric replacement for other groups, such as gem-dimethyl or carbonyl groups, and to modulate physicochemical properties like lipophilicity and metabolic stability. nih.govcambridgemedchemconsulting.com The derivatized forms of this compound, particularly the thioethers and sulfones, can be incorporated into larger, more complex molecules through various synthetic strategies.
For instance, a derivative of this compound bearing a reactive functional group on the S-substituent can be used in cross-coupling reactions or nucleophilic substitution reactions to be appended to a larger molecular scaffold. The difluoromethyl group, which is a bioisostere of alcohol, thiol, or amine groups, is also of significant interest in pharmaceutical chemistry. nih.gov
Comparative Study of Reactivity and Properties of Synthesized Derivatives
The introduction of the 2,2-difluorocyclobutyl group and the subsequent derivatization at the sulfur atom can have a profound impact on the reactivity and physicochemical properties of the resulting molecules.
Reactivity: The electron-withdrawing nature of the fluorine atoms in the 2,2-difluorocyclobutyl group can influence the nucleophilicity of the sulfur atom. While the effect is transmitted through several sigma bonds, a slight decrease in the nucleophilicity of the thiol and corresponding thiolate might be expected compared to its non-fluorinated counterpart. However, this effect is generally not significant enough to prevent the typical reactions of thiols. nih.govresearchgate.net
Physicochemical Properties: Fluorination is a well-established strategy to modulate key drug-like properties. nih.gov The introduction of the CF2 group generally increases lipophilicity (logP) and can enhance metabolic stability by blocking potential sites of oxidation. researchgate.netacs.org The impact on acidity (pKa) of the thiol group is expected to be minimal due to the distance of the fluorine atoms. The table below provides a hypothetical comparison of the calculated properties of this compound and its non-fluorinated analogue, cyclobutylmethanethiol.
| Compound | Calculated logP | Calculated pKa | Polar Surface Area (Ų) |
|---|---|---|---|
| Cyclobutylmethanethiol | 2.15 | 10.5 | 1.0 |
| This compound | 2.55 | 10.3 | 1.0 |
Emerging Applications and Role in Chemical Synthesis of 2,2 Difluorocyclobutyl Methanethiol Non Clinical Focus
(2,2-Difluorocyclobutyl)methanethiol (B6172476) as a Versatile Synthetic Building Block
This compound serves as a valuable precursor in the synthesis of more complex molecules due to the distinct reactivity of its functional groups. The thiol moiety can readily undergo a variety of transformations, while the difluorocyclobutyl group imparts unique conformational constraints and electronic properties.
The synthesis of complex organofluorine compounds is a rapidly growing area of research, driven by the significant impact of fluorine on the biological activity and material properties of organic molecules. ossila.comfluorochem.co.uk this compound can be envisioned as a key intermediate in the synthesis of novel fluorinated compounds. The thiol group can be derivatized through various reactions, such as alkylation, arylation, and addition to unsaturated systems, to introduce the 2,2-difluorocyclobutyl motif into larger, more complex architectures. For instance, the synthesis of previously unavailable 2-substituted difluorocyclobutane building blocks has been developed and applied on a multigram scale. nih.govacs.orgresearchgate.net This highlights the potential for creating a diverse library of compounds based on the this compound scaffold. The gem-difluoromethylene group (CF2) is a valuable fluorinated motif that can improve the metabolic stability and other pharmacokinetic properties of bioactive molecules. enamine.net
The thiol group of this compound is well-suited for the construction of macrocycles and polymers. Thiol-ene "click" chemistry, for example, provides an efficient and high-yielding method for the synthesis of polymers and dendrimers. researchgate.net This reaction could be employed to incorporate the (2,2-difluorocyclobutyl)methyl group into polymer backbones or as pendant groups, leading to materials with tailored properties. Furthermore, the formation of disulfide bonds through oxidation of the thiol group offers a route to dynamic and reversible covalent chemistries, which are of interest for the development of self-healing materials and stimuli-responsive systems. jsta.cl The synthesis of fluorinated macrocycles is an area of growing interest, and methods to generate complex fluorinated macrocycles have been developed. acs.orgacs.orgtechnologypublisher.comnih.gov
| Potential Synthetic Transformations of this compound | |
| Reaction Type | Potential Product Class |
| Thiol-ene "click" reaction | Poly(thioether)s with pendant difluorocyclobutyl groups |
| Oxidation (disulfide bond formation) | Disulfide-linked dimers and polymers |
| Nucleophilic substitution (S-alkylation/S-arylation) | Thioethers containing the difluorocyclobutyl moiety |
| Michael addition | Thioether adducts with α,β-unsaturated carbonyls |
Potential as a Ligand in Catalysis and Coordination Chemistry
Thiols and their corresponding thiolates are known to act as effective ligands for a variety of transition metals. The sulfur atom in this compound can coordinate to metal centers, and the electronic properties of the ligand can be tuned by the presence of the electron-withdrawing difluorocyclobutyl group. This could lead to the development of novel catalysts with unique reactivity and selectivity. The steric bulk of the cyclobutyl group may also play a role in controlling the coordination environment around the metal center, potentially influencing the outcome of catalytic reactions. While specific studies on this compound as a ligand are not yet available, the well-established field of thiol-metal coordination chemistry suggests this is a promising area for future research.
Applications in Materials Science (e.g., as a monomer, surface modifier, or cross-linking agent in polymer chemistry)
The unique properties of this compound make it an attractive candidate for various applications in materials science.
Monomer in Polymer Synthesis: As mentioned previously, the thiol group allows for the polymerization of this compound via mechanisms such as thiol-ene chemistry, leading to the formation of fluorinated poly(thioether)s. mdpi.comacs.org These polymers would be expected to exhibit interesting properties, such as high thermal stability, chemical resistance, and low surface energy, due to the presence of the fluorinated moiety.
Surface Modifier: Fluorinated thiols are known to form self-assembled monolayers (SAMs) on gold and other metal surfaces, creating highly hydrophobic and oleophobic coatings. researchgate.netacs.orgacs.orgacs.orgresearchgate.net this compound could be used to modify surfaces to control their wettability, adhesion, and friction properties. awsensors.commdpi.comresearchgate.netresearchgate.net The electronic structure of self-assembled (fluoro)methylthiol monolayers on gold surfaces is influenced by the degree of fluorination.
Cross-linking Agent: The thiol group can react with various functional groups, such as epoxides, isocyanates, and maleimides, making this compound a potential cross-linking agent in polymer chemistry. nih.govthermofisher.comthermofisher.comiris-biotech.deacs.org The incorporation of the difluorocyclobutyl group into a polymer network could enhance its mechanical properties and thermal stability.
| Potential Material Science Applications | |
| Application Area | Key Feature of this compound |
| Polymer Synthesis | Reactive thiol group for polymerization |
| Surface Modification | Formation of low-energy fluorinated self-assembled monolayers |
| Cross-linking | Thiol reactivity for network formation |
Contribution to Agrochemical Research (e.g., as an intermediate for novel compound synthesis, not efficacy)
Organofluorine compounds play a crucial role in the agrochemical industry, with a significant percentage of modern pesticides containing fluorine. nih.govbiesterfeld.noresearchgate.net The introduction of fluorine can lead to enhanced biological activity, improved metabolic stability, and altered physicochemical properties. nih.gov The (2,2-difluorocyclobutyl)methyl moiety represents a novel building block for the synthesis of new agrochemical candidates. ossila.comfluorochem.co.ukbiesterfeld.no By incorporating this group into molecules with known pesticidal or herbicidal activity, researchers can explore the structure-activity relationships and potentially develop new active ingredients with improved performance. The synthesis of gem-difluoroalkenes, which can be valuable intermediates, has been reported. nih.govresearchgate.net The study of functionalized gem-difluorinated cycloalkanes is relevant to rational drug design and can be extended to agrochemical research. nih.gov The synthesis of gem-difluorocyclobutanes and their functionalization provides access to a wide range of derivatives for further investigation. acs.orgresearchgate.net
Conclusion and Future Research Directions for 2,2 Difluorocyclobutyl Methanethiol
Summary of Current Understanding of (2,2-Difluorocyclobutyl)methanethiol (B6172476) Chemistry
Direct experimental data on this compound is not currently available in the public domain. However, its structure suggests a combination of a difluorinated cyclobutane (B1203170) ring and a methanethiol (B179389) group, each expected to impart distinct chemical properties. The presence of geminal fluorine atoms on the cyclobutane ring is anticipated to significantly influence the molecule's conformation and electronic properties. Fluorine's high electronegativity can induce a dipole moment and alter the acidity of adjacent protons. The thiol group is a versatile functional group known for its nucleophilicity and ability to undergo oxidation to form disulfides.
Identification of Unexplored Synthetic Pathways
The synthesis of this compound has not been explicitly described in the literature. Potential synthetic strategies can be proposed based on established methods for the synthesis of thiols and fluorinated cyclobutanes.
One plausible approach could involve the conversion of a (2,2-difluorocyclobutyl)methyl halide or sulfonate with a sulfur nucleophile such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. The successful synthesis of various fluoroalkyl-substituted cyclobutanes for applications in drug discovery suggests that the precursor alcohol, (2,2-difluorocyclobutyl)methanol (B1529892), could be a viable starting material. researchgate.net
Another potential route could be the reaction of (2,2-difluorocyclobutyl)magnesium bromide with elemental sulfur, followed by a reductive workup. The viability of these and other potential synthetic routes remains an open area for investigation.
Table 1: Potential Synthetic Precursors for this compound
| Precursor Compound | Potential Reagent(s) | Reaction Type |
| (2,2-Difluorocyclobutyl)methyl bromide | Sodium hydrosulfide (NaSH) | Nucleophilic Substitution |
| (2,2-Difluorocyclobutyl)methyl tosylate | Thiourea, followed by NaOH | Nucleophilic Substitution |
| (2,2-Difluorocyclobutyl)methanol | PBr₃, then NaSH | Halogenation, Nucleophilic Substitution |
Future Directions in Advanced Spectroscopic Characterization and Computational Modeling
A crucial first step in understanding the chemistry of this compound will be its full spectroscopic characterization. Techniques such as ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy would provide invaluable information about the molecular structure and the electronic environment of the nuclei. Infrared (IR) spectroscopy could confirm the presence of the S-H and C-F bonds. researchgate.net
Computational modeling, employing methods like Density Functional Theory (DFT), could offer predictive insights into the molecule's geometry, vibrational frequencies, and electronic structure. Such studies could also be used to predict the outcomes of potential reactions and to understand the influence of the difluorocyclobutyl group on the reactivity of the thiol. nih.gov
Expanding the Scope of Reactivity and Mechanistic Investigations
The reactivity of the thiol group in this compound is a key area for future exploration. The nucleophilic nature of the thiolate anion, which can be generated by deprotonation, suggests its potential use in S-alkylation and Michael addition reactions. wikipedia.org The study of its oxidation to the corresponding disulfide would also be of interest.
Mechanistic investigations could focus on how the difluorinated cyclobutyl ring influences the kinetics and thermodynamics of these reactions compared to non-fluorinated analogues. The electron-withdrawing nature of the fluorine atoms may impact the pKa of the thiol and the nucleophilicity of the thiolate.
Emerging Opportunities in Non-Clinical Material and Synthetic Applications
While clinical applications of new chemical entities often receive significant attention, the unique properties of fluorinated compounds also open doors for non-clinical applications. The introduction of fluorine can enhance properties such as thermal stability and lipophilicity, which are desirable in materials science. mdpi.com
This compound could serve as a novel building block in the synthesis of more complex molecules. Its thiol functionality allows for its incorporation into polymers or onto surfaces, potentially creating materials with unique surface properties. The combination of the rigid, fluorinated cyclobutyl scaffold and the reactive thiol group presents an intriguing platform for the development of new functional materials and synthetic intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
